(3,5-Dimethoxyphenyl)hydrazine
Overview
Description
“(3,5-Dimethoxyphenyl)hydrazine” is a chemical compound with the molecular weight of 168.2 . Its IUPAC name is 1-(3,5-dimethoxyphenyl)hydrazine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O2/c1-11-7-3-6(10-9)4-8(5-7)12-2/h3-5,10H,9H2,1-2H3 . This indicates that the compound has a structure with two methoxy groups attached to the 3rd and 5th positions of a phenyl ring, and a hydrazine group attached to the phenyl ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 168.2 . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis and Body Distribution of Labeled Compounds
A study by Braun et al. (1977) explored the synthesis of compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane using labeled iodine. These compounds, including variations with hydrazine, showed different body distributions in animals, indicating potential for brain scanning agents in nuclear medicine (Braun, Shulgin, Braun, & Sargent, 1977).
Synthesis of Pyrazole Derivatives
Mohamed et al. (2006) reported the synthesis of new pyrazole derivatives using hydrazine derivatives. These compounds, including those with dimethoxyphenyl groups, showed antimicrobial activity, highlighting their relevance in pharmacological research (Mohamed, Khalile, Ismail, & Kadh, 2006).
Development of Antidepressant Agents
Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives using hydrazine hydrate. Their research found that certain derivatives exhibited antidepressant activities, suggesting their potential in mental health treatment (Palaska, Aytemir, Uzbay, & Erol, 2001).
Application in Solid Phase Synthesis of Aza-peptides
Freeman et al. (2009) discussed the synthesis of N′-substituted Ddz-protected hydrazines. These compounds are useful in the solid-phase synthesis of aza-peptides, which are important for drug design and biological studies (Freeman, Hurevich, & Gilon, 2009).
Anti-inflammatory and Antimicrobial Evaluation
Keche et al. (2012) synthesized novel pyrazole derivatives involving dimethoxyphenyl groups. These compounds showed significant anti-inflammatory and antimicrobial activities, making them relevant in the development of new therapeutic agents (Keche, Hatnapure, Tale, Rodge, & Kamble, 2012).
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-6(10-9)4-8(5-7)12-2/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLPVYJFWZYCLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NN)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511317 | |
Record name | (3,5-Dimethoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96406-93-8 | |
Record name | (3,5-Dimethoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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